
(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone” is a complex organic molecule. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is part of its structure . This heterocycle can be incorporated into biologically active compounds through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several different functional groups. The structure is typically determined using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed to confirm the experimental results .科学的研究の応用
Anticancer Activity
The piperazine moiety is a common feature in many anticancer agents. Compounds with this structure have been shown to contribute to the inhibition of various cancer cells. Specifically, derivatives of piperazine are known to be used as anticancer agents, potentially offering new avenues for cancer treatment .
Antibacterial Properties
Piperazine derivatives have exhibited promising antibacterial activity. The incorporation of piperazine into biologically active compounds can lead to the development of new antibiotics, which is crucial in the fight against drug-resistant bacteria .
Neurodegenerative Disease Treatment
The structure of piperazine is found in treatments for Parkinson’s and Alzheimer’s diseases. Its ability to modulate pharmacokinetic properties makes it a valuable component in the development of drugs targeting these debilitating conditions .
Antipsychotic and Antidepressant Effects
Piperazine derivatives are also known for their antipsychotic and antidepressant effects. They can be used in the management of mental health disorders, providing a basis for developing new therapeutic options .
Anti-inflammatory and Anticoagulant Uses
The anti-inflammatory and anticoagulant properties of piperazine derivatives make them suitable for treating conditions that involve inflammation and blood clots. This expands the potential medical applications of these compounds .
Monoacylglycerol Lipase (MAGL) Inhibition
MAGL plays a significant role in various pathologies, including cancer and neurodegenerative diseases. Piperazine derivatives have been identified as reversible MAGL inhibitors, which could lead to the development of drugs with fewer side effects associated with prolonged MAGL inactivation .
将来の方向性
The future research directions for this compound could involve further exploration of its biological activity. Piperazine derivatives have been found to have a wide range of biological activities, suggesting potential applications in the development of new pharmaceuticals . Further studies could also investigate the compound’s physical and chemical properties, as well as its safety profile .
作用機序
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with a piperazine moiety have been found to interact with a variety of biochemical pathways, depending on the specific disease state they are designed to treat .
Pharmacokinetics
The piperazine moiety in this compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with a piperazine moiety have been found to have a variety of effects, depending on the specific disease state they are designed to treat .
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-7-5-15(6-8-18)20-14-19(23-28-20)21(26)25-11-9-24(10-12-25)17-4-2-3-16(22)13-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVONUWGQUZPCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




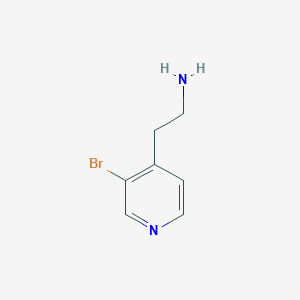
![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)
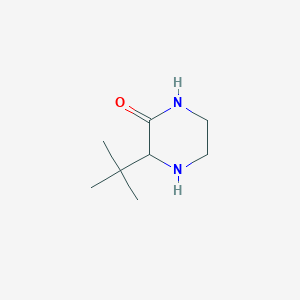

![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)
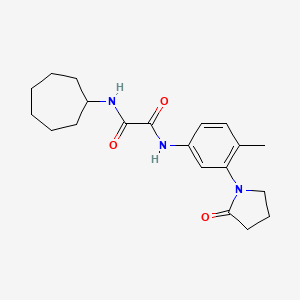

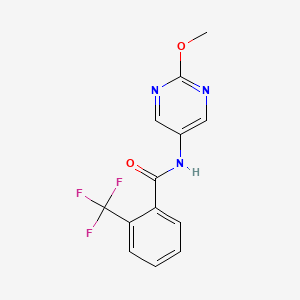
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)
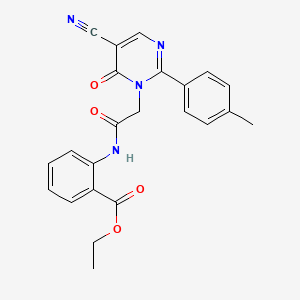
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)